molecular formula C18H17N7S B15122311 3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine

3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B15122311
M. Wt: 363.4 g/mol
InChI Key: BYINOPLEBAAUGX-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step reactions that include the formation of pyrazole, pyridazine, and thienopyridine rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to ensure the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
  • 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine

Uniqueness

Compared to similar compounds, 3-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of pyrazole, pyridazine, and thienopyridine rings. This structural complexity contributes to its diverse chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N7S

Molecular Weight

363.4 g/mol

IUPAC Name

4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-c]pyridine

InChI

InChI=1S/C18H17N7S/c1-6-20-25(8-1)17-3-2-16(21-22-17)23-9-11-24(12-10-23)18-14-5-13-26-15(14)4-7-19-18/h1-8,13H,9-12H2

InChI Key

BYINOPLEBAAUGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=CC5=C4C=CS5

Origin of Product

United States

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